3-(4-Hydroxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one
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Overview
Description
3-(4-Hydroxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one is a compound that belongs to the class of pyrans, which are oxygen-containing heterocyclic compounds. Pyrans are known for their diverse pharmacological properties and are found in various natural products such as coumarins, benzopyrans, sugars, flavonoids, and xanthones
Preparation Methods
The synthesis of 3-(4-Hydroxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of aromatic aldehydes, malononitrile, and β-ketoesters under different catalytic conditions . This reaction can be carried out in the presence or absence of a catalyst, and the choice of catalyst can significantly influence the reaction conditions and yield. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-(4-Hydroxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce dihydro derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells . Additionally, it has applications in the pharmaceutical industry as a precursor for the development of new drugs. Its diverse pharmacological properties make it a valuable compound for research in various scientific fields .
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one involves its interaction with specific molecular targets and pathways. In the context of its anticancer properties, it is believed to exert its effects by inducing apoptosis (programmed cell death) in cancer cells. This is achieved through the activation of specific signaling pathways that lead to cell death . The compound may also interact with other molecular targets, such as enzymes and receptors, to exert its pharmacological effects.
Comparison with Similar Compounds
3-(4-Hydroxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one can be compared with other similar compounds, such as 2-amino-4H-pyran-3-carbonitrile derivatives and 4H-pyran-4-one . These compounds share similar structural features but differ in their specific functional groups and pharmacological properties. For example, 2-amino-4H-pyran-3-carbonitrile derivatives have shown potential as therapeutic agents due to their interesting pharmacological properties . The uniqueness of this compound lies in its specific structure and the diverse range of applications it offers in scientific research.
Properties
CAS No. |
62069-35-6 |
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Molecular Formula |
C19H14O3 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-2,3-dihydrobenzo[f]chromen-1-one |
InChI |
InChI=1S/C19H14O3/c20-14-8-5-13(6-9-14)18-11-16(21)19-15-4-2-1-3-12(15)7-10-17(19)22-18/h1-10,18,20H,11H2 |
InChI Key |
QDXZKTROQWQFEV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(C1=O)C3=CC=CC=C3C=C2)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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